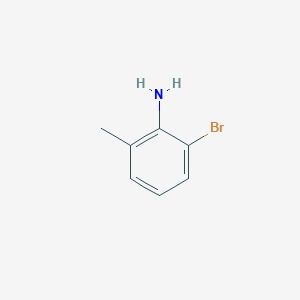

2-Bromo-6-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUCMSVRKKDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373311 | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-17-2 | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-6-methylaniline from 3-Bromo-2-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methylaniline from 3-bromo-2-nitrotoluene (B1267226), a key transformation in the preparation of valuable intermediates for the pharmaceutical and chemical industries. This document details multiple effective reduction methodologies, including protocols using tin(II) chloride, iron in acidic media, and catalytic hydrogenation. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 3-Bromo-2-nitrotoluene | This compound |

| CAS Number | 52414-97-8 | 53848-17-2 |

| Molecular Formula | C₇H₆BrNO₂ | C₇H₈BrN |

| Molecular Weight | 216.03 g/mol | 186.05 g/mol |

| Appearance | Light yellow solid | Colorless to yellow liquid or solid |

| Melting Point | 25-29 °C | Not available |

| Boiling Point | Not available | 105-107 °C at 205 mmHg |

| Density | 1.612 g/mL at 25 °C | 1.478 g/mL at 25 °C |

Synthetic Methodologies

The reduction of the nitro group in 3-bromo-2-nitrotoluene to an amine is a standard transformation that can be achieved through various methods. This guide details three common and effective approaches.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Method 1: Reduction with Tin(II) Chloride

Reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a classical and reliable method.[1] The reaction proceeds through the transfer of electrons from the tin(II) ions to the nitro group.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-nitrotoluene (1.0 eq) and ethanol (B145695).

-

Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The mixture is then filtered through a pad of celite or magnesium silicate, and the filter cake is washed with ethyl acetate (B1210297). The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data

| Parameter | Value |

| Yield | 95% |

| Purity | >95% (after chromatography) |

| Reactant Ratios | 1:5 (Substrate:SnCl₂·2H₂O) |

| Reaction Time | 3 hours |

| Temperature | 80 °C |

Method 2: Reduction with Iron and Ammonium (B1175870) Chloride

The use of iron metal in the presence of an acid or an ammonium salt is an economical and environmentally benign method for the reduction of nitroarenes.[2] This method is particularly suitable for large-scale synthesis.

Experimental Protocol

-

Reaction Setup: To a solution of 3-bromo-2-nitrotoluene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (10.0 eq) and ammonium chloride (10.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at 70 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.

-

Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. The product can be further purified by column chromatography as described in Method 1.

Quantitative Data

| Parameter | Value |

| Yield | 94% |

| Purity | >95% (after chromatography) |

| Reactant Ratios | 1:10:10 (Substrate:Fe:NH₄Cl) |

| Reaction Time | 1-2 hours |

| Temperature | 70 °C |

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst, and hydrogen gas is the reducing agent.

Experimental Protocol (Representative)

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product. Purification can be performed by column chromatography.

Quantitative Data

| Parameter | Value (Typical) |

| Yield | >90% |

| Purity | >98% (after chromatography) |

| Catalyst Loading | 5-10 mol% |

| Reaction Time | 2-12 hours |

| Temperature | Room Temperature |

| Hydrogen Pressure | 1-4 atm |

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines three robust and high-yielding methods for the synthesis of this compound from 3-bromo-2-nitrotoluene. The choice of method may depend on factors such as scale, cost of reagents, and available equipment. The tin(II) chloride and iron-based reductions are cost-effective and straightforward for larger-scale preparations, while catalytic hydrogenation offers a cleaner reaction profile, often with higher purity of the crude product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-methylaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates essential data, including physicochemical properties, spectral information, reactivity, and established experimental protocols. The information is presented to support researchers and professionals in leveraging this compound for novel molecular design and synthesis.

Introduction

This compound, also known as 2-bromo-6-methylbenzenamine, is an aromatic amine that serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a bromine atom and a methyl group ortho to the amino group, provides unique steric and electronic properties that are instrumental in directing chemical reactions and influencing the biological activity of its derivatives. This guide aims to provide a detailed repository of its known characteristics to facilitate its effective use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Dark liquid | [2] |

| Boiling Point | 105-107 °C at 205 mmHg | |

| Density | 1.4780 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6030 | |

| Flash Point | 101.7 °C (closed cup) | |

| Solubility | Data not available | |

| CAS Number | 53848-17-2 | [1] |

Spectral Data

While specific, authenticated spectra for this compound are not widely available in public spectral databases, data for structurally similar compounds provide valuable reference points for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted chemical shifts would include aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group protons around 2.0-2.5 ppm, and a broad singlet for the amine protons.

-

¹³C NMR: Expected signals would appear in the aromatic region (110-150 ppm) and a signal for the methyl carbon around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (in the region of 1450-1600 cm⁻¹)

-

C-N stretching (around 1250-1350 cm⁻¹)

-

C-Br stretching (typically below 800 cm⁻¹)

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis due to the reactivity of its amino and bromo substituents.

Reactions involving the Amino Group

The amino group can undergo typical reactions of primary anilines, such as diazotization, acylation, and alkylation.

Reactions involving the Bromo Group

The bromine atom can be substituted through various cross-coupling reactions, which are pivotal in the synthesis of complex molecules.

This compound is a common substrate in palladium-catalyzed reactions.

-

Suzuki Coupling: It can be coupled with various vinyl boronic acids to synthesize alkyl-substituted bromoindazole building blocks.

-

Intramolecular Heck Reaction: It serves as a reactant in the synthesis of difluoropyridoindoles via a Pd-catalyzed intramolecular Heck reaction with difluoropiperidinone.

-

Domino C-N Cross-Coupling: It is used in the one-pot synthesis of 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine through a Cu-catalyzed domino C-N cross-coupling reaction with iodobenzene (B50100) and thiourea.

The general workflow for these coupling reactions is illustrated below.

Caption: General workflow for the synthesis of bioactive molecules using this compound in cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 3-bromo-2-nitrotoluene (B1267226).[2]

Materials:

-

3-bromo-2-nitrotoluene

-

Tellurium powder

-

Sodium borohydride (B1222165)

-

Anhydrous ethanol (B145695)

-

Diatomaceous earth (Celite)

-

Ether

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve tellurium (169.4 mmol) and sodium borohydride (396 mmol) in anhydrous ethanol (575 mL).

-

Heat the mixture to reflux for 1 hour, then cool to room temperature.

-

Add a solution of 3-bromo-2-nitrotoluene (33.8 mmol) in ethanol (25 mL) all at once.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Evaporate the filtrate under reduced pressure.

-

Dissolve the residue in approximately 200 mL of ether.

-

Wash the ether solution with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield this compound as a dark liquid (yield: 42%).[2]

The logical flow of the synthesis is depicted in the following diagram.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

Kinase Inhibitors

Anilines are common structural motifs in kinase inhibitors. The this compound scaffold can be elaborated to synthesize potent inhibitors of various kinases, which are crucial targets in cancer therapy and inflammatory diseases.

Other Bioactive Molecules

The versatility of this compound allows for its incorporation into a wide array of heterocyclic systems, leading to the discovery of novel compounds with potential therapeutic value.[3]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has summarized its key physical and chemical properties, reactivity, and synthetic protocols to serve as a valuable resource for researchers and professionals in the field. Further investigation into its spectral properties and the biological activities of its derivatives will continue to expand its utility in drug discovery and development.

References

2-Bromo-6-methylaniline CAS number and molecular weight

This technical guide provides comprehensive information on 2-Bromo-6-methylaniline, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for key reactions, and a visual representation of a common synthetic workflow.

Core Chemical Data

This compound is a substituted aniline (B41778) derivative with significant applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and materials science sectors.

| Property | Value | Reference |

| CAS Number | 53848-17-2 | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 105-107 °C at 205 mmHg | [1] |

| Density | 1.4780 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.6030 | [1] |

Experimental Protocols

This compound is a versatile reagent commonly employed in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Below are detailed methodologies for two prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)

-

Anhydrous, degassed organic solvent (e.g., ethyl acetate) for extraction

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

-

Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Catalyst and Solvent Addition: Add the palladium catalyst to the reaction vessel. Subsequently, add the degassed solvent mixture via syringe.

-

Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with a desired amine.

Materials:

-

This compound (1.0 equivalent)

-

Desired amine (1.2 equivalents)

-

Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 4.4 mol%)

-

Base (e.g., sodium tert-butoxide, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

-

Reaction vessel (e.g., oven-dried Schlenk tube)

Procedure:

-

Reagent Preparation: To an oven-dried Schlenk tube, add this compound, the desired amine, and the base.

-

Catalyst Preparation: In a separate vial, mix the palladium source and the phosphine ligand.

-

Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the other reagents. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to a desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered and the product is purified using standard techniques such as column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a cross-coupling reaction involving this compound, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction.

Caption: Generalized workflow for cross-coupling reactions.

References

Spectroscopic Profile of 2-Bromo-6-methylaniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-methylaniline (CAS No. 53848-17-2).[1][2][3][4][5][6][7][8] Aimed at researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predicted data and established principles for the spectroscopic analysis of substituted anilines. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information about the arrangement of protons and carbon atoms.

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H |

| Amine (-NH₂) | 3.5 - 4.5 (broad) | Singlet | 2H |

| Methyl (-CH₃) | 2.1 - 2.5 | Singlet | 3H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the bromine, amine, and methyl substituents.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 150 |

| C-Br | 110 - 120 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted aromatic ring.[9][10][11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak and several fragment ions. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity would be observed.[13]

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 185/187 | Molecular ion peak showing the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

| [M-CH₃]⁺ | 170/172 | Loss of a methyl group. |

| [M-NH₂]⁺ | 169/171 | Loss of the amino group. |

| [M-Br]⁺ | 106 | Loss of the bromine atom. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

If a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet.[13][14][15][16][17]

-

GC Parameters (if applicable):

-

Injector temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C).

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.[14]

-

Mass range: m/z 40-400.

-

Source temperature: 200-250 °C.

-

References

- 1. This compound | C7H8BrN | CID 2756250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. This compound | 53848-17-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-溴-6-甲基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 95 53848-17-2 [sigmaaldrich.com]

- 8. This compound | CAS#:53848-17-2 | Chemsrc [chemsrc.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. analyzetest.com [analyzetest.com]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-methylaniline. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control in the structural elucidation and characterization of this and structurally related compounds. The data presented is based on predicted values and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, methyl, and amino substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 | Doublet of doublets (dd) | J(H3-H4) = 8.0, J(H3-H5) = 1.2 |

| H-4 | 6.70 | Triplet (t) | J(H4-H3) = 8.0, J(H4-H5) = 8.0 |

| H-5 | 7.05 | Doublet of doublets (dd) | J(H5-H4) = 8.0, J(H5-H3) = 1.2 |

| -NH₂ | 4.10 | Broad singlet (br s) | - |

| -CH₃ | 2.45 | Singlet (s) | - |

Note: Predicted values are for a solution in CDCl₃. Chemical shifts and coupling constants are subject to variation based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145.0 |

| C-2 (-Br) | 118.0 |

| C-3 | 130.0 |

| C-4 | 120.0 |

| C-5 | 128.0 |

| C-6 (-CH₃) | 125.0 |

| -CH₃ | 18.0 |

Note: Predicted values are for a solution in CDCl₃. Chemical shifts are subject to variation based on solvent and experimental conditions.

Experimental Protocols for NMR Spectroscopy

The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added. For routine characterization, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the reference signal.

¹³C NMR Data Acquisition

-

Instrument Setup: Follow the same procedure as for ¹H NMR.

-

Locking and Shimming: Lock and shim as described for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the expected scalar coupling relationships in the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H scalar coupling network in this compound.

Caption: General experimental workflow for NMR spectroscopy.

Mass Spectrometry Fragmentation of 2-Bromo-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-6-methylaniline. Due to the absence of a publicly available mass spectrum for this specific isomer, this document outlines the likely fragmentation pathways based on established principles of mass spectrometry for aromatic amines and halogenated compounds. This guide includes a proposed experimental protocol for acquiring the mass spectrum, a quantitative summary of predicted fragments, and a visual representation of the fragmentation pathways.

Introduction

This compound (C₇H₈BrN) is an aromatic amine containing both a bromine atom and a methyl group as substituents on the aniline (B41778) ring. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex mixtures, for structural elucidation in synthetic chemistry, and for metabolism studies in drug development. Electron ionization mass spectrometry induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound is expected to be influenced by the stable aromatic ring and the presence of the bromo, methyl, and amino functional groups.

Predicted Fragmentation Pathways

The molecular ion of this compound is expected to be prominent due to the stability of the aromatic ring. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with peaks separated by 2 m/z units (M+ and M+2).

The primary fragmentation pathways are predicted to involve:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond, which is a common fragmentation for bromo-aromatic compounds, would lead to the loss of a bromine radical (•Br).

-

Loss of a Methyl Radical: Alpha-cleavage of the methyl group can result in the loss of a methyl radical (•CH₃).

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines and other nitrogen-containing aromatic compounds is the elimination of a neutral molecule of HCN from the ring.

-

Formation of Tropylium-like Ions: Rearrangements of the aromatic ring following initial fragmentation can lead to the formation of stable tropylium (B1234903) or related cyclic ions.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins. The relative abundances are qualitative predictions, with the molecular ion and the ion resulting from the loss of bromine expected to be significant.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formation Pathway | Notes |

| 185 / 187 | [C₇H₈BrN]⁺• | Molecular Ion (M⁺•) | Will show a characteristic M+2 peak of nearly equal intensity due to the bromine isotopes. |

| 170 / 172 | [C₆H₅BrN]⁺• | Loss of •CH₃ | Alpha-cleavage of the methyl group. |

| 106 | [C₇H₈N]⁺ | Loss of •Br | Cleavage of the C-Br bond. |

| 105 | [C₇H₇N]⁺• | Loss of H from the [M-Br]⁺ ion | |

| 91 | [C₆H₅N]⁺• | Loss of •CH₃ from [M-Br]⁺ ion | |

| 79 | [C₅H₅N]⁺• | Loss of HCN from [M-Br-CH₃]⁺• ion | Characteristic loss from the aniline ring structure. |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from a rearranged [M-Br]⁺ ion |

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as methanol (B129727) or dichloromethane. Working standards of lower concentrations (e.g., 1-100 µg/mL) are prepared by serial dilution of the stock solution.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is necessary to confirm these predicted fragmentation patterns and their relative intensities. The provided protocol offers a starting point for researchers to obtain a definitive mass spectrum of this compound.

References

In-Depth FTIR Spectrum Analysis of 2-Bromo-6-methylaniline and its Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Bromo-6-methylaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of these compounds. This document details experimental protocols, presents vibrational spectral data, and illustrates key workflows and molecular relationships.

Introduction to FTIR Analysis of Aniline (B41778) Derivatives

Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The precise characterization of these molecules is crucial for ensuring their identity, purity, and efficacy. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint." For substituted anilines like this compound, FTIR is instrumental in confirming the presence of key functional groups such as the amino (N-H) group, the carbon-bromine (C-Br) bond, and the aromatic ring structure, as well as tracking changes upon further derivatization.

Experimental Protocols for FTIR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible FTIR spectra. The following section outlines a detailed methodology for the analysis of this compound and its derivatives.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

-

Solid Samples (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the homogenous mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Liquid Samples (Neat or Solution):

-

For neat analysis, place a single drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

For solution analysis, dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. The concentration should be adjusted to obtain optimal absorbance (typically 0.1 to 1.0 absorbance units for the strongest bands).

-

Transfer the solution to a liquid cell of a known path length.

-

Instrumental Parameters

The following are typical instrumental parameters for the FTIR analysis of aniline derivatives:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (for KBr pellets) or the pure solvent in the liquid cell should be recorded prior to the sample analysis and subtracted from the sample spectrum.

FTIR Spectral Data of this compound Derivatives

Table 1: Vibrational Frequencies and Assignments for 2-bromo-4-methylaniline (B145976) [1][2]

| FTIR Frequencies (cm⁻¹) | FT-Raman Frequencies (cm⁻¹) | Vibrational Assignment |

| 3475 | 3473 | NH₂ asymmetric stretching |

| 3385 | 3383 | NH₂ symmetric stretching |

| 3065 | 3064 | C-H stretching |

| 2925 | 2924 | CH₃ asymmetric stretching |

| 2860 | 2858 | CH₃ symmetric stretching |

| 1625 | 1624 | NH₂ scissoring |

| 1590 | 1589 | C=C aromatic stretching |

| 1490 | 1488 | C=C aromatic stretching |

| 1450 | 1448 | CH₃ asymmetric bending |

| 1380 | 1379 | CH₃ symmetric bending |

| 1280 | 1279 | C-N stretching |

| 1160 | 1159 | C-H in-plane bending |

| 1080 | 1079 | Ring breathing mode |

| 880 | 879 | C-H out-of-plane bending |

| 650 | 649 | C-Br stretching |

| 540 | 539 | C-C-C in-plane bending |

| 430 | 429 | C-C-C out-of-plane bending |

Note: The data presented is based on published research and may vary slightly depending on the experimental conditions.

Visualization of Workflows and Molecular Relationships

Graphical representations are useful for understanding experimental procedures and the relationships between different chemical entities.

Caption: Experimental workflow for FTIR analysis.

Caption: Synthesis of 2-Bromo-4-methylaniline.

Caption: Relationship between the core compound and its derivatives.

Interpretation of FTIR Spectra

The interpretation of the FTIR spectrum of a this compound derivative involves identifying the characteristic absorption bands for its constituent functional groups.

-

N-H Vibrations: The amino group typically shows two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. A scissoring (bending) vibration is observed around 1625 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

-

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually result in several bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically found in the 1350-1250 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected in the far-infrared region, generally between 680 and 515 cm⁻¹.

The exact positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing bromine atom, along with their positions relative to the amino group, will cause slight shifts in the vibrational frequencies.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound and its derivatives. This guide provides the foundational knowledge, including detailed experimental protocols and an analysis of the vibrational spectra of closely related compounds, to aid researchers in their work with this important class of molecules. The provided data and workflows serve as a valuable reference for the synthesis, quality control, and further development of novel compounds based on the this compound scaffold.

References

A Technical Guide to the Solubility of 2-Bromo-6-methylaniline in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-methylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on a qualitative assessment based on the well-established principles of chemical solubility and data for analogous compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various solvents, which is crucial for applications in organic synthesis, purification, and formulation development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Boiling Point | 105-107 °C at 205 mmHg | [2] |

| Density | 1.478 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.6030 |

Qualitative Solubility Profile

Based on the structural features of this compound, which include a nonpolar aromatic ring, a bromine substituent, a methyl group, and a polar amine group, a qualitative solubility profile can be predicted. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall aromatic and halogenated structure suggests solubility in a range of organic solvents.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic character of the brominated aromatic ring is expected to dominate over the hydrophilic nature of the single amine group, leading to low aqueous solubility. |

| Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with these polar protic solvents, and the alkyl/aromatic portion of the molecule interacts favorably with the alkyl part of the alcohols. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of this compound. |

| Toluene (B28343), Hexane (B92381) | Soluble to moderately soluble | The nonpolar aromatic ring and halogen atom will interact favorably with nonpolar solvents like toluene and hexane through London dispersion forces. Solubility is expected to be higher in toluene due to pi-pi stacking interactions. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines the gravimetric method, a reliable and commonly used technique for determining the solubility of a solid compound in a liquid solvent.[4][5]

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes and graduated cylinders

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the dish, cool it in a desiccator, and weigh it until a constant mass is achieved. This indicates that all the solvent has evaporated.

-

The final mass is that of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved solute / volume of solution withdrawn) × 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility for an organic compound.

Conclusion

References

Purity Assessment of Commercially Available 2-Bromo-6-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 2-Bromo-6-methylaniline. Ensuring the purity of starting materials is a critical step in research and drug development to guarantee the reliability and reproducibility of experimental results and the quality of the final products. This document outlines common impurities, details analytical techniques for their detection and quantification, and provides standardized experimental protocols.

Introduction to this compound and its Importance

This compound is a key building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other specialty chemicals. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. This guide addresses the analytical challenges in ensuring the high purity of this reagent.

Potential Impurities in Commercial this compound

The manufacturing process of this compound can introduce several impurities. The most common are isomers and related compounds formed during the bromination of 2-methylaniline. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection.

Table 1: Common Potential Impurities in this compound

| Impurity Name | Chemical Structure | Potential Origin |

| 2-Methylaniline | Unreacted starting material | |

| 4-Bromo-2-methylaniline | Isomeric byproduct of bromination[1] | |

| 2,4-Dibromo-6-methylaniline | Over-bromination byproduct[1] | |

| Other positional isomers | Non-selective bromination | |

| Residual Solvents | N/A | From synthesis and purification steps |

Analytical Methodologies for Purity Assessment

A multi-technique approach is often necessary for a comprehensive purity assessment of this compound. The following sections detail the most effective analytical methods.

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like this compound and its common impurities.[1][2][3]

Table 2: Summary of GC Purity Analysis Data

| Analyte | Purity/Content | Reference |

| This compound | >95% (estimated) | [2] |

| 4-Bromo-2-methylaniline | Variable, depending on synthesis | [1] |

| 2,4-Dibromo-6-methylaniline | Variable, depending on synthesis | [1] |

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. It is particularly useful for identifying a broader range of impurities.[4][5]

Table 3: Summary of HPLC Purity Analysis Data

| Analyte | Purity | Reference |

| This compound derivative | 87% | [5] |

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and the identification of impurities.[2][3] The purity can often be estimated by comparing the integral of the analyte's signals to those of known impurities or a certified internal standard.

Mass spectrometry, often coupled with GC (GC-MS) or HPLC (LC-MS), provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of impurities.[3][5][6]

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the purity assessment of this compound.

This protocol is a general method and may require optimization for specific instruments and impurity profiles.

-

Instrument: Agilent 6890 or equivalent.[2]

-

Column: Agilent DB-1 (10 m x 0.1 mm i.d.) or equivalent non-polar capillary column.[2]

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).[2]

-

Detector Temperature: 300 °C.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.

-

Data Analysis: Purity is determined by the area percentage of the main peak. For more accurate quantification, an internal standard method using a compound like dodecane (B42187) can be employed.[2]

This protocol provides a general starting point for HPLC analysis.

-

Instrument: Agilent 1100 series or equivalent with UV detection.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient:

-

Start with 30% B, hold for 1 minute.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak.

-

Instrument: Bruker 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton-containing species.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

-

Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Identify impurity peaks and estimate their concentration relative to the main compound.

-

Instrument: GC-MS system with an electron ionization (EI) source.

-

GC Conditions: Use the same conditions as described in the GC protocol (Section 4.1).

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak of this compound and any impurities. Compare the fragmentation patterns with library data for tentative identification.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial batch of this compound.

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity assessment of commercially available this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and logical workflow presented in this guide, researchers, scientists, and drug development professionals can confidently ascertain the quality of this critical reagent, ensuring the integrity and success of their scientific endeavors.

References

- 1. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 1-Bromo-3-iodo-2-methylbenzene|CAS 97456-81-0 [benchchem.com]

- 4. US9006477B2 - Method for producing nitrobenzene compound - Google Patents [patents.google.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. (1-Methyl-1H-indazol-7-yl)boronic acid | 1001907-59-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Alkyl Substituted Bromoindazoles from 2-Bromo-6-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazoles and their derivatives are crucial scaffolds in medicinal chemistry, found in a variety of FDA-approved drugs.[1][2] Specifically, alkyl-substituted bromoindazoles serve as versatile building blocks for the synthesis of complex pharmaceutical agents, including kinase inhibitors and treatments for central nervous system disorders.[1] This document provides detailed protocols for the synthesis of these valuable compounds, starting from the readily available 2-Bromo-6-methylaniline. The synthesis follows a robust two-step pathway involving an initial diazotization and intramolecular cyclization to form the core indazole structure, followed by a regioselective N-alkylation.

Overall Synthetic Workflow

The synthesis of 1-alkyl-3-bromo-7-methyl-1H-indazoles from this compound is typically achieved in two primary stages. The first stage involves the conversion of the aniline (B41778) to a diazonium salt, which then undergoes an intramolecular cyclization to yield the 3-Bromo-7-methyl-1H-indazole core. The second stage is the selective alkylation of the N1 position of the indazole ring.

Caption: General two-stage workflow for synthesizing alkyl substituted bromoindazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-7-methyl-1H-indazole

This protocol details the conversion of this compound to 3-Bromo-7-methyl-1H-indazole via a diazotization and subsequent intramolecular cyclization. The formation of the diazonium salt is a critical step, typically performed at low temperatures to ensure its stability.[3]

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂) (1.1 eq)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and addition funnel

Procedure:

-

Preparation of Amine Salt Solution: In a round-bottom flask, suspend this compound (1.0 eq) in deionized water. Cool the mixture to 0-5 °C using an ice bath with constant stirring. Slowly add concentrated sulfuric acid to form the corresponding ammonium (B1175870) sulfate salt. Maintain the temperature below 10 °C during the addition.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt suspension from the previous step, ensuring the temperature is strictly maintained between 0 and 5 °C. The reaction is typically complete after stirring for an additional 30-60 minutes at this temperature.[4]

-

Intramolecular Cyclization: After the diazotization is complete, the reaction mixture containing the diazonium salt is allowed to warm to room temperature and then gently heated (e.g., to 50 °C) to promote the intramolecular cyclization.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude 3-Bromo-7-methyl-1H-indazole can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Protocol 2: N-Alkylation of 3-Bromo-7-methyl-1H-indazole

This protocol describes the introduction of an alkyl group at the N1 position of the indazole ring. The use of a strong base is necessary to deprotonate the indazole nitrogen, which then acts as a nucleophile.[6][7]

Materials:

-

3-Bromo-7-methyl-1H-indazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Alkyl Halide (e.g., Iodomethane, Bromoethane) (1.2 eq)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Deionized Water and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-Bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Slowly add the alkyl halide (1.2 eq) to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution at 0 °C. Dilute the mixture with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-alkyl-3-bromo-7-methyl-1H-indazole.

Quantitative Data Summary

The efficiency of indazole synthesis and subsequent alkylation can vary based on the specific substrates and reaction conditions. The following tables summarize representative data from related syntheses found in the literature to provide an expected range of outcomes.

Table 1: Representative Yields for Indazole Synthesis via Diazotization-Cyclization

| Starting Aniline | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylaniline | NaNO₂, HCl, then heat | 1H-Indazole | ~70% | General Method |

| 2-Ethylaniline | t-BuONO, CH₃CN, 70 °C | 3-Methyl-1H-indazole | 85% | Analogous Reaction |

| Substituted Anilines | Diazonium Salt Activation | Substituted Indazoles | Good to Excellent |[5][8] |

Table 2: Representative Yields for N-Alkylation of Heterocycles

| Substrate | Alkylating Agent | Base, Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-diazaoxindole | Methyl Iodide (2.5 eq) | NaOH, DMF | 5,7-dimethyl derivative | Good | [6] |

| 1,3-diazaoxindole | Benzyl Bromide (2.5 eq) | NaOH, DMF | 5,7-dibenzyl derivative | Good | [6] |

| 3-Bromo-7-nitroindazole | Iodomethane | Not specified | 3-bromo-1-methyl-7-nitro-indazole | Not specified |[9] |

Troubleshooting and Optimization

Successful synthesis requires careful control of reaction parameters. The following diagram outlines common issues and potential solutions during the synthesis process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-INDAZOLE, 3-BROMO-1-METHYL-7-NITRO- synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Pd-catalyzed Suzuki Coupling of 2-Bromo-6-methylaniline with Vinyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the sterically hindered 2-Bromo-6-methylaniline with vinyl boronic acids. This reaction is a valuable transformation for the synthesis of 2-methyl-6-vinylaniline and its derivatives, which are important building blocks in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the Suzuki coupling of sterically hindered aryl bromides and are intended to serve as a comprehensive guide for researchers.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound with vinyl boronic acids presents a particular challenge due to the steric hindrance imposed by the ortho-methyl group, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the unprotected amino group can potentially interact with the palladium catalyst.[1] The choice of catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and reaction efficiency.[2][3] Due to the inherent instability of vinyl boronic acid itself, more stable derivatives such as potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex are often employed.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation of the vinyl group from the boron species to the palladium(II) complex, a step that is facilitated by a base. The cycle concludes with reductive elimination of the desired product (2-methyl-6-vinylaniline) and regeneration of the palladium(0) catalyst. The selection of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for promoting the coupling of sterically demanding substrates.[2][3]

Experimental Protocols

The following protocols are representative procedures for the Suzuki coupling of this compound with a stable vinyl boronic acid surrogate, potassium vinyltrifluoroborate. Optimization of these conditions for specific substituted vinyl boronic acids may be necessary.

Protocol 1: Suzuki Coupling using PdCl₂(dppf) as Catalyst

This protocol utilizes a commonly available and effective palladium catalyst for Suzuki-Miyaura reactions.

Materials:

-

This compound

-

Potassium vinyltrifluoroborate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Cesium carbonate (Cs₂CO₃)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add PdCl₂(dppf) (0.03 mmol, 3 mol%).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-methyl-6-vinylaniline.

Protocol 2: Suzuki Coupling using a Buchwald Palladacycle Precatalyst

This protocol employs a highly active pre-formed palladacycle, which can be effective for challenging, sterically hindered substrates.[1]

Materials:

-

This compound

-

Potassium vinyltrifluoroborate

-

CataCXium® A Pd G3 (or a similar Buchwald palladacycle)

-

Potassium phosphate (B84403) (K₃PO₄)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to a reaction vial.

-

Add the CataCXium® A Pd G3 precatalyst (0.02 mmol, 2 mol%).

-

Add degassed 2-MeTHF (9 mL) and degassed water (1 mL) via syringe.

-

Seal the vial and place it in a preheated heating block at 80 °C.

-

Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the product.

Data Presentation

The following table summarizes representative reaction conditions for the Pd-catalyzed Suzuki coupling of this compound with potassium vinyltrifluoroborate, based on general protocols for similar sterically hindered anilines.[1][4]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | CataCXium® A Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF/H₂O (9:1) | 80 | 10 | 85-95 |

Note: Yields are estimated based on typical results for analogous reactions and should be considered as a starting point for optimization.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]